Dabrafenib

Description

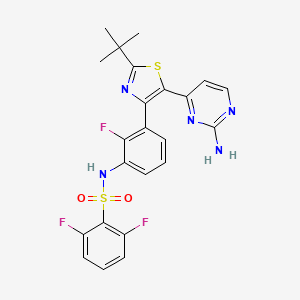

Structure

3D Structure

Propriétés

IUPAC Name |

N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F3N5O2S2/c1-23(2,3)21-30-18(19(34-21)16-10-11-28-22(27)29-16)12-6-4-9-15(17(12)26)31-35(32,33)20-13(24)7-5-8-14(20)25/h4-11,31H,1-3H3,(H2,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSMGDJOXZAERB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F3N5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20152499 | |

| Record name | Dabrafenib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

very slightly soluble at pH 1 | |

| Record name | Dabrafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08912 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1195765-45-7 | |

| Record name | Dabrafenib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195765-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dabrafenib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1195765457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dabrafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08912 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dabrafenib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.215.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DABRAFENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QGP4HA4G1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dabrafenib's Potent and Selective Inhibition of BRAF V600E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity and selectivity of dabrafenib, a potent kinase inhibitor, for the oncogenic BRAF V600E mutation. Through a comprehensive review of preclinical data, this document provides quantitative analysis of this compound's activity, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Tenets of this compound's Interaction with BRAF V600E

This compound is an adenosine triphosphate (ATP)-competitive, reversible inhibitor of RAF kinases.[1][2] Its therapeutic efficacy in cancers such as metastatic melanoma is primarily driven by its high affinity and selectivity for the constitutively active BRAF V600E mutant protein, which is a key driver in oncogenesis through the unregulated activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[3][4]

Quantitative Analysis of Binding Affinity and Cellular Activity

The potency and selectivity of this compound have been quantified through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the concentration of this compound required to inhibit 50% of the kinase activity or cell growth.

| Target Enzyme/Cell Line | Mutation Status | Assay Type | IC50 / gIC50 (nM) | Reference(s) |

| Biochemical Assays | ||||

| BRAF | V600E | Kinase Assay | 0.7 - 0.8 | [5][6] |

| BRAF | V600K | Kinase Assay | 0.5 - 0.6 | [1][7] |

| BRAF | V600D | Kinase Assay | 1.9 | [1] |

| BRAF | Wild-Type | Kinase Assay | 3.2 - 12 | [1][5] |

| CRAF | Wild-Type | Kinase Assay | 5.0 | [5][7] |

| Cell-Based Assays | ||||

| A375P, SK-MEL-28 | BRAF V600E | Proliferation | <200 | [1] |

| YUMAC | BRAF V600K | Proliferation | <30 | [1] |

| WM-115 | BRAF V600D | Proliferation | <30 | [1] |

| HCT-116 | KRAS mutant, BRAF WT | Proliferation | >10,000 | [1] |

| pERK Inhibition (A375P) | BRAF V600E | Western Blot | 3 | [1] |

| pMEK Inhibition (A375P) | BRAF V600E | Western Blot | 6 | [1] |

Table 1: Summary of this compound IC50 and gIC50 Values.

Preclinical studies have demonstrated that this compound is a more selective inhibitor of BRAF V600E than vemurafenib, another BRAF inhibitor.[7] The IC50 ratio of CRAF to BRAF V600E for this compound is approximately 0.4, while for vemurafenib it is 0.5, indicating this compound's greater selectivity for the mutant BRAF kinase.[7]

The MAPK Signaling Pathway and this compound's Mechanism of Action

The BRAF V600E mutation leads to constitutive activation of the MAPK pathway, promoting uncontrolled cell proliferation and survival. This compound specifically binds to the ATP-binding site of the mutant BRAF V600E kinase, inhibiting its activity and subsequently blocking downstream signaling through MEK and ERK.[2][4] This leads to cell cycle arrest at the G1 phase and the induction of apoptosis in BRAF V600E-mutant cancer cells.[1][2]

References

- 1. This compound; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Receptor-Driven ERK Pulses Reconfigure MAPK Signaling and Enable Persistence of Drug-Adapted BRAF-Mutant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound plus trametinib in BRAFV600E-mutated rare cancers: the phase 2 ROAR trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. This compound and trametinib administration in patients with BRAF V600E/R or non-V600 BRAF mutated advanced solid tumours (BELIEVE, NCCH1901): a multicentre, open-label, and single-arm phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. lumiprobe.com [lumiprobe.com]

Preclinical Characterization and In Vivo Efficacy of Dabrafenib: A Technical Guide

Introduction

Dabrafenib (GSK2118436) is a potent and selective, ATP-competitive inhibitor of the RAF family of serine/threonine protein kinases.[1][2] It demonstrates high affinity for the mutated BRAF V600E kinase, and also shows activity against BRAF V600K and V600D mutations.[1][2] The BRAF gene is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which regulates cellular processes such as growth, proliferation, and survival.[3][4] Activating mutations in BRAF, most commonly the V600E substitution, lead to constitutive activation of the MAPK pathway and are implicated as oncogenic drivers in a significant percentage of cancers, particularly metastatic melanoma.[5][6] This guide provides an in-depth summary of the preclinical data that characterized the mechanism, potency, selectivity, and in vivo efficacy of this compound, establishing the foundation for its clinical development.

Mechanism of Action: Targeting the MAPK Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that transmits extracellular signals to the nucleus, influencing gene expression and cell fate.[4][5] In cancers with BRAF V600 mutations, the BRAF kinase is constitutively active, leading to persistent downstream signaling through MEK and ERK, which promotes uncontrolled cell proliferation and survival.[6]

This compound functions by directly binding to the ATP-binding site of the mutated BRAF kinase, inhibiting its activity.[1][5] This targeted inhibition blocks the phosphorylation and activation of downstream MEK and ERK.[7][8] The ultimate cellular consequences of this pathway blockade in BRAF-mutant cells are an initial G1 phase cell cycle arrest, followed by the induction of apoptosis, characterized by the activation of caspase-3/7.[1][7][9]

Interestingly, in BRAF wild-type cells, this compound can cause a "paradoxical activation" of the MAPK pathway. This occurs because BRAF inhibition leads to the formation of RAF dimers (e.g., CRAF-CRAF or BRAF-CRAF), which can be activated by upstream RAS signaling, resulting in increased MEK/ERK activity.[1][10] This phenomenon is believed to underlie certain side effects observed in patients, such as the development of cutaneous squamous cell carcinomas.[7] The co-administration of a MEK inhibitor, such as trametinib, can abrogate this paradoxical activation.[7][10]

References

- 1. This compound and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]

- 7. This compound; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

Paradoxical MAPK Pathway Activation by Dabrafenib in BRAF Wild-Type Cells: A Technical Guide

Executive Summary: Dabrafenib is a potent and selective inhibitor of mutated BRAF kinases, offering significant therapeutic benefits in BRAF V600E/K-mutant melanomas. However, a paradoxical effect has been observed in BRAF wild-type (WT) cells, where this compound can hyperactivate the Mitogen-Activated Protein Kinase (MAPK) pathway. This phenomenon is clinically significant, as it is linked to the development of secondary malignancies, such as cutaneous squamous cell carcinomas. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this paradoxical activation, presents quantitative data on its cellular effects, details key experimental protocols for its investigation, and discusses strategies for its mitigation. This document is intended for researchers, scientists, and drug development professionals working in oncology and signal transduction.

Introduction to the MAPK Pathway and this compound

The RAS/RAF/MEK/ERK (MAPK) pathway is a critical signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, and survival.[1] Constitutive activation of this pathway, often driven by mutations in genes like BRAF and RAS, is a hallmark of many human cancers. The BRAF V600E mutation, in particular, is found in approximately 50% of melanomas, making it a prime therapeutic target.[2]

This compound (GSK2118436) is a reversible, ATP-competitive small molecule inhibitor designed to selectively target BRAF V600 mutant kinases.[3][4] In BRAF-mutant cells, this compound effectively inhibits downstream MEK and ERK phosphorylation, leading to cell cycle arrest and apoptosis.[3] However, in BRAF WT cells, especially those with upstream activation (e.g., RAS mutations), this compound paradoxically stimulates the MAPK cascade.[3][5] This guide elucidates the mechanisms and implications of this off-target effect.

The Core Mechanism of Paradoxical Activation

The paradoxical activation of the MAPK pathway by this compound in BRAF WT cells is not a result of direct kinase stimulation but rather an indirect consequence of the drug's interaction with the RAF protein dimerization process. The prevailing model involves the following steps:

-

Upstream Activation: The process is most pronounced in cells with an active upstream signal, typically from a mutated and constitutively active RAS protein.[3][6]

-

RAF Dimer Formation: In BRAF WT cells, RAF kinases (ARAF, BRAF, CRAF) exist in dynamic equilibrium as monomers and dimers. Active RAS-GTP promotes the formation of RAF dimers, such as BRAF-CRAF heterodimers or CRAF-CRAF homodimers.

-

Inhibitor Binding and Transactivation: this compound binds to one protomer within the RAF dimer (e.g., BRAF or CRAF).[7] This binding event induces a conformational change in the drug-bound protomer that allosterically transactivates the unbound partner protomer.[7][8][9]

-

Downstream Signaling: The transactivated, drug-free RAF protomer (predominantly CRAF) proceeds to phosphorylate and activate MEK, which in turn phosphorylates and activates ERK.[6] This leads to a net increase in MAPK pathway output, promoting cell proliferation.[6][10]

This mechanism is critically dependent on CRAF. Experiments using siRNA to deplete individual RAF isoforms have shown that knocking down CRAF abrogates this compound-induced ERK phosphorylation in BRAF WT/RAS-mutant cells, whereas knockdown of ARAF or BRAF has no such effect.[3][6]

Quantitative Data Presentation

This compound exhibits starkly different effects on the proliferation of BRAF-mutant versus BRAF WT cells. This selectivity is the basis of its therapeutic action but also underlies the paradoxical effect.

Table 1: Comparative Cellular Proliferation Inhibition by this compound This table summarizes the growth inhibitory concentration (gIC₅₀) of this compound in various cancer cell lines, categorized by their BRAF and RAS mutation status. Data indicates high sensitivity in BRAF V600 mutant lines and profound insensitivity in BRAF WT lines.

| Cell Line Category | BRAF Status | RAS Status | This compound Sensitivity (gIC₅₀) | Reference |

| Melanoma, CRC, etc. | V600E/D/K Mutant | WT or Mutant | Sensitive (< 200 nM) | [3] |

| Various Cancers | WT | WT | Insensitive (> 10 µM) | [3] |

| CRC, etc. (e.g., HCT-116) | WT | Mutant (e.g., KRAS) | Insensitive (> 10 µM) | [3] |

CRC: Colorectal Carcinoma

Table 2: Paradoxical ERK Phosphorylation in BRAF WT Cells This table highlights the induction of ERK phosphorylation (pERK) in BRAF WT cells upon treatment with this compound, demonstrating the paradoxical activation of the MAPK pathway.

| Cell Line | BRAF/RAS Status | This compound Concentration | Observed Effect on pERK | Reference |

| HCT-116 | WT / KRAS Mutant | 100 nM | Increased pMEK and pERK | [3] |

| HCT-116 | WT / KRAS Mutant | 300 nM | Increased pMEK and pERK | [3] |

| HaCaTHRAS G12V | WT / HRAS Mutant | ~30 - 300 nM | Peak pERK induction of ~2.8-fold | [2] |

| HEK293T | WT (overexpressing CRAF) | 8 nM - 800 nM | Increased pERK | [9][10] |

Key Experimental Protocols

Investigating paradoxical MAPK activation requires specific molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

4.1 Protocol: Western Blotting for pERK/tERK Analysis This protocol is used to quantify the levels of phosphorylated (active) and total ERK protein, providing a direct measure of MAPK pathway activation.

-

Cell Culture and Treatment: Seed cells (e.g., HCT-116) in 6-well plates at a density of 150,000 to 300,000 cells per well and grow overnight.[3] Treat cells with desired concentrations of this compound (e.g., 0, 100, 300 nM) or DMSO vehicle control for 1 hour.[3]

-

Cell Lysis: Aspirate media and wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer or a specialized lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 2 mM EDTA, 2 mM EGTA, 1% Triton X-100, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.[3][11]

-

Protein Quantification: Scrape cell lysates and centrifuge to pellet debris. Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Prepare protein samples by boiling in LDS sample buffer with a reducing agent. Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis. Transfer separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (pT202/pY204) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for total ERK1/2 and a loading control like GAPDH or β-actin.[12]

4.2 Protocol: Cell Viability (MTT) Assay This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation, to assess the cytotoxic or growth-inhibitory effects of a compound.[13][14]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of culture medium.[4][15] Incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control. Incubate for the desired period (e.g., 72 hours).[3]

-

MTT Addition: Add 10-20 µL of MTT labeling reagent (stock solution of 5 mg/mL in PBS, final concentration ~0.5 mg/mL) to each well.[15][16]

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13][16]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[13][15] Incubate overnight or shake for 15 minutes to ensure complete dissolution.[14]

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[13] The intensity of the purple color is directly proportional to the number of viable cells.

4.3 Protocol: siRNA-mediated Gene Silencing This technique is used to transiently knock down the expression of specific genes (e.g., ARAF, BRAF, CRAF) to determine their necessity for a particular cellular process, such as paradoxical activation.[17][18]

-

Cell Seeding: Twenty-four hours before transfection, seed cells to be 50-75% confluent at the time of transfection.[19]

-

Transfection Complex Preparation:

-

For each well of a 6-well plate, dilute the specific siRNA (e.g., targeting CRAF) and a non-targeting control siRNA to the desired final concentration (e.g., 25-100 nM) in serum-free medium (e.g., Opti-MEM).

-

In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX or Oligofectamine) in serum-free medium according to the manufacturer's instructions.

-

Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.[19]

-

-

Transfection: Add the siRNA-lipid complexes to the cells.

-

Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.[6][20]

-

Experimentation: After the incubation period, the cells are ready for subsequent experiments, such as treatment with this compound followed by Western blot analysis for pERK, as described in Protocol 4.1.

Clinical Implications and Mitigation Strategies

The primary clinical consequence of paradoxical MAPK activation is the development of proliferative skin lesions, including keratoacanthomas and cutaneous squamous cell carcinomas (cuSCC), in patients receiving BRAF inhibitor monotherapy.[2][5] These lesions often harbor RAS mutations, providing the upstream signal necessary for the paradoxical effect.

To overcome this liability, two main strategies have been developed:

-

Combination Therapy with MEK Inhibitors: Since paradoxical activation funnels through MEK, concurrently inhibiting MEK with an agent like trametinib effectively abrogates the downstream signal to ERK.[6] This vertical blockade not only mitigates the paradoxical effect but has also been shown to improve progression-free and overall survival in BRAF-mutant melanoma patients compared to BRAF inhibitor monotherapy.[1] Clinical data shows that the incidence of cuSCC is significantly lower in patients receiving this compound plus trametinib compared to this compound alone (e.g., ~5% vs. ~19%).[1]

-

Next-Generation "Paradox-Breaker" RAF Inhibitors: A new class of RAF inhibitors has been engineered to bind to the RAF dimer in a way that prevents the transactivation of the second protomer, thus "breaking" the paradox while still inhibiting the target BRAF V600E mutant kinase.

Conclusion

The paradoxical activation of the MAPK pathway by this compound in BRAF WT cells is a well-characterized, CRAF-dependent mechanism driven by allosteric transactivation within RAF dimers. While it represents a significant liability leading to treatment-related toxicities, a thorough understanding of this mechanism has directly informed rational drug development and clinical practice. The success of combining BRAF and MEK inhibitors stands as a prime example of how dissecting an off-target effect at the molecular level can lead to safer and more effective therapeutic strategies. For researchers and drug developers, continued investigation into the nuances of RAF dimer biology and inhibitor interactions is crucial for designing the next generation of kinase inhibitors that are both highly potent and free from paradoxical agonistic activity.

References

- 1. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of this compound on melanoma cell lines harbouring the BRAFV600D/R mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. Type II RAF inhibitor causes superior ERK pathway suppression compared to type I RAF inhibitor in cells expressing different BRAF mutant types recurrently found in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. researchhub.com [researchhub.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Reversal effect of Raf-1/Mdr-1 siRNAs co-transfection on multidrug resistance in KBv200 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Systemic delivery of HK Raf-1 siRNA polyplexes inhibits MDA-MB-435 xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide: The Role of Dabrafenib's Active Metabolites in Sustained ERK Inhibition

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed examination of the anti-cancer drug dabrafenib, focusing on the critical role its active metabolites play in providing sustained inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically targeting Extracellular Signal-Regulated Kinase (ERK).

Introduction: this compound and the MAPK/ERK Signaling Pathway

This compound is a potent and selective inhibitor of the BRAF kinase, a key component of the MAPK/ERK signaling pathway.[1][2][3] This pathway is crucial for regulating normal cell growth, proliferation, and survival.[3][4] In many cancers, particularly melanoma, mutations in the BRAF gene (most commonly the V600E mutation) lead to a constitutively active BRAF protein.[3][5] This aberrant activation results in constant signaling through the pathway, driving uncontrolled cell proliferation and tumor growth.[2][3]

This compound functions by competitively binding to the ATP-binding site of the mutated BRAF kinase, which blocks the phosphorylation of MEK and, consequently, ERK.[2][3][6] While the parent drug is a potent inhibitor, in vivo studies have revealed that ERK inhibition is sustained for longer periods than would be expected based on the pharmacokinetics of this compound alone.[2] This sustained activity is largely attributable to the formation of several major, pharmacologically active metabolites. This guide explores the formation, pharmacokinetics, and functional contribution of these metabolites to the overall therapeutic effect of this compound.

This compound Metabolism and Metabolite Formation

This compound undergoes extensive metabolism primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[7] The process generates three major circulating metabolites: hydroxy-dabrafenib, carboxy-dabrafenib, and desmethyl-dabrafenib.

The metabolic cascade begins with the oxidation of this compound's t-butyl group by CYP2C8 and CYP3A4 to form hydroxy-dabrafenib .[8][9][10][11] This active metabolite is then further oxidized, predominantly by CYP3A4, to produce carboxy-dabrafenib .[8][9] Finally, carboxy-dabrafenib undergoes a non-enzymatic, pH-dependent decarboxylation to form desmethyl-dabrafenib , which can be reabsorbed from the gut.[8][9][12] Desmethyl-dabrafenib is also subject to further metabolism by CYP3A4.[8]

Caption: Metabolic pathway of this compound to its major metabolites.

Pharmacokinetics of this compound and its Metabolites

The pharmacokinetic profiles of this compound and its metabolites are distinct, with the metabolites exhibiting significantly longer half-lives than the parent compound. This difference is crucial for understanding the sustained duration of ERK pathway inhibition. Fecal excretion is the primary route of elimination for this compound and its metabolites, accounting for approximately 71% of the administered dose, while urinary excretion accounts for about 23%.[8][9]

Table 1: Comparative Pharmacokinetic Parameters

| Compound | Terminal Half-Life (t½) | Relative Plasma Exposure (AUC % of total radioactivity) | Plasma Protein Binding | Primary Metabolic Enzymes |

| This compound | ~8 hours[8][13] | 11%[9][12] | 99.7%[13] | CYP2C8, CYP3A4[10][11] |

| Hydroxy-dabrafenib | ~10 hours[8] | 8%[9][12] | 96.3%[13] | CYP3A4[7] |

| Carboxy-dabrafenib | ~21-22 hours[8] | 54%[9][12] | 99.5%[13] | N/A (forms from Hydroxy) |

| Desmethyl-dabrafenib | ~21-22 hours[8] | 3%[9][12] | 99.9%[13] | CYP3A4[7][8] |

Contribution of Metabolites to Sustained ERK Inhibition

The central mechanism for sustained target engagement by this compound therapy is the prolonged activity of its key metabolites. In vivo experiments have shown that ERK inhibition can be maintained for up to 18 hours post-dose, a period during which the plasma concentration of the parent this compound falls below the level required for in vitro inhibition.[2] This observation strongly points to the contribution of active circulating metabolites.[2]

-

Hydroxy-dabrafenib: This metabolite is considered pharmacologically active and, based on its exposure and potency, is likely to contribute significantly to the overall clinical activity of this compound.[1][13] Its half-life of 10 hours, slightly longer than the parent drug, helps extend the therapeutic window.[8]

-

Desmethyl-dabrafenib: This metabolite is also considered an active contributor to the clinical efficacy of this compound.[13] Its much longer half-life of 21-22 hours ensures that inhibitory pressure on the MAPK pathway is maintained long after this compound concentrations have declined.[8]

-

Carboxy-dabrafenib: Despite being the most abundant metabolite in circulation based on AUC, carboxy-dabrafenib is not considered clinically meaningful in terms of BRAF inhibition.[13] In vitro studies have shown it does not inhibit key CYP enzymes, unlike the parent drug and other metabolites.[10][11]

The combined action of this compound and its two active metabolites, hydroxy- and desmethyl-dabrafenib, ensures a durable blockade of the constitutively active BRAF V600E protein, leading to sustained downstream inhibition of MEK and ERK phosphorylation.

Caption: Inhibition of the MAPK pathway by this compound and its active metabolites.

Key Experimental Protocols

The characterization of this compound's metabolites and their effect on ERK signaling relies on several key laboratory techniques.

Quantification of this compound and Metabolites in Plasma

This is essential for pharmacokinetic studies and is typically performed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[11][14]

-

Sample Preparation: Collect plasma samples from subjects. Perform protein precipitation by adding a solvent like acetonitrile, often containing an internal standard (e.g., vemurafenib) for accurate quantification.[14] Centrifuge to pellet proteins and collect the supernatant.

-

Chromatographic Separation: Inject the supernatant into a High-Performance Liquid Chromatography (HPLC) system. Use a reverse-phase column (e.g., C18) with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate this compound from its metabolites based on their physicochemical properties.

-

Mass Spectrometric Detection: Eluted compounds are ionized (e.g., via electrospray ionization) and enter the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound, its metabolites, and the internal standard are monitored for highly selective and sensitive quantification.

Measurement of ERK Inhibition (Phospho-ERK Assay)

This pharmacodynamic assay measures the direct effect of the drug on its target pathway. Western blotting is a common method for this analysis.[15]

Caption: Standard workflow for a Western blot to measure phosphorylated ERK.

-

Protocol Steps:

-

Lysate Preparation: Cells or tumor tissues are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading of samples.

-

SDS-PAGE: Lysates are loaded onto a polyacrylamide gel and separated by size via electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated sequentially with a primary antibody specific to phosphorylated ERK (p-ERK) and then with a horseradish peroxidase (HRP)-conjugated secondary antibody. The membrane is often stripped and re-probed with an antibody for total ERK (t-ERK) as a loading control.

-

Detection: A chemiluminescent substrate is added, which reacts with HRP to produce light. The signal is captured on X-ray film or with a digital imager. The ratio of p-ERK to t-ERK is then calculated to determine the level of inhibition.

-

Conclusion

The clinical efficacy and sustained activity of this compound are not solely dependent on the parent drug. Its major active metabolites, hydroxy-dabrafenib and desmethyl-dabrafenib , play a pivotal role in maintaining therapeutic pressure on the MAPK/ERK signaling pathway. The significantly longer half-lives of these metabolites ensure that even as concentrations of the parent drug wane, the inhibition of BRAF V600E remains robust, preventing the reactivation of ERK and subsequent tumor cell proliferation.

For researchers and drug development professionals, this underscores the critical importance of comprehensively characterizing a drug's metabolic profile. Understanding the pharmacokinetics and pharmacodynamics of active metabolites is essential for accurately modeling drug behavior, optimizing dosing regimens, and ultimately improving therapeutic outcomes for patients. The story of this compound serves as a clear example of how active metabolites can be integral to the success of a targeted therapy.

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of this compound: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Metabolism and disposition of oral this compound in cancer patients: proposed participation of aryl nitrogen in carbon-carbon bond cleavage via decarboxylation following enzymatic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The metabolic drug-drug interaction profile of this compound: in vitro investigations and quantitative extrapolation of the P450-mediated DDI risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. paganz.org [paganz.org]

- 15. BRAF inhibitor–associated ERK activation drives development of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Dabrafenib-Induced G1 Cell Cycle Arrest and Apoptosis in Melanoma Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms by which Dabrafenib, a targeted therapeutic agent, induces G1 cell cycle arrest and apoptosis in melanoma cells harboring the BRAF V600 mutation. This document outlines the core signaling pathways, presents quantitative data from relevant studies, details key experimental protocols, and provides visual representations of the underlying biological processes.

Introduction: Targeting the Aberrant MAPK Pathway in Melanoma

Malignant melanoma is an aggressive form of skin cancer characterized by high mortality rates.[1] A significant subset of melanomas, approximately 50%, harbor activating mutations in the BRAF proto-oncogene.[2][3] The most common of these is a substitution of valine with glutamic acid at codon 600 (V600E), which results in the constitutive activation of the BRAF protein kinase.[4][5] This leads to the persistent stimulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the RAS/RAF/MEK/ERK pathway, driving uncontrolled cell proliferation and survival.[2][5]

This compound (Tafinlar®) is a potent and selective inhibitor of the mutated BRAF kinase.[2][6] By targeting this key oncogenic driver, this compound effectively halts the downstream signaling cascade, leading to a reduction in tumor growth and increased cancer cell death.[6][7] This guide focuses on two primary cellular outcomes of this compound treatment in BRAF V600-mutant melanoma cells: G1 cell cycle arrest and the induction of apoptosis.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor, binding to the active conformation of the mutated BRAF kinase.[2][4] This action prevents the phosphorylation and subsequent activation of its downstream targets, MEK1 and MEK2.[4][7] The inhibition of MEK in turn prevents the phosphorylation and activation of ERK1 and ERK2.[2][7] The ERK proteins are critical effectors that phosphorylate a multitude of substrates, including transcription factors that regulate cell proliferation and survival.[2] By disrupting this cascade, this compound effectively suppresses the primary proliferative signals in BRAF-mutant melanoma cells.[2][4]

It is important to note that in cells with wild-type BRAF, this compound can cause a paradoxical activation of the MAPK pathway.[2] This occurs through a RAS-dependent mechanism and can lead to the development of secondary cutaneous squamous cell carcinomas and keratoacanthomas in some patients.[2]

Figure 1: this compound's Inhibition of the MAPK Signaling Pathway.

This compound-Induced G1 Cell Cycle Arrest

A primary consequence of MAPK pathway inhibition by this compound is the arrest of melanoma cells in the G1 phase of the cell cycle.[2][8] The transition from G1 to the S phase is a critical checkpoint, and its dysregulation is a hallmark of cancer. By suppressing ERK activity, this compound treatment leads to changes in the expression and activity of key cell cycle regulators.

Studies have shown that this compound treatment in BRAF V600E-mutant melanoma cells results in:

-

Upregulation of p27: The cyclin-dependent kinase inhibitor p27 is upregulated following this compound treatment, which contributes to the inhibition of cell cycle progression.[8]

-

Modulation of CDK4 and p21: this compound has been shown to impact CDK4 and p21 expression, further contributing to G1 arrest.[9]

-

Abrogation of RB phosphorylation: this compound treatment can lead to the abrogation of Retinoblastoma (RB) protein phosphorylation, a key event for G1/S transition.[10]

The net effect is a significant accumulation of cells in the G1 phase, preventing them from entering the S phase and replicating their DNA.[8][9]

This compound-Induced Apoptosis

In addition to cell cycle arrest, this compound triggers programmed cell death, or apoptosis, in BRAF-mutant melanoma cells.[1][2] The inhibition of the constitutively active MAPK survival pathway tips the cellular balance towards apoptosis. This process is executed by a family of proteases called caspases.

The key apoptotic events induced by this compound include:

-

Caspase Activation: this compound treatment leads to the activation of executioner caspases, such as caspase-3 and caspase-7.[2] This is a central event in the apoptotic cascade.

-

Mitochondria-Mediated Pathway: The intrinsic apoptotic pathway is often engaged, characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[11] This shift leads to loss of mitochondrial membrane potential, cytochrome c release, and activation of initiator caspase-9.[9][11]

-

DNA Fragmentation: A hallmark of apoptosis is the fragmentation of nuclear DNA, which can be observed as a sub-G1 peak in cell cycle analysis.[8][12]

Studies have shown that between 20% and 40% of melanoma cells in culture undergo apoptosis when exposed to effective concentrations of this compound.[1][9]

Figure 2: Logical Flow from this compound Treatment to Cellular Outcomes.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound on melanoma cell lines.

Table 1: IC50 Values of this compound in BRAF V600-Mutant Melanoma Cell Lines

| Cell Line | BRAF Mutation | IC50 (nM) | Reference |

| A375P | V600E | <200 | [8] |

| SK-MEL-28 | V600E | <200 | [8] |

| WM-115 | V600D | <30 | [8] |

| YUMAC | V600K | <30 | [8] |

| LCP | V600R | 3 - 100 | [13] |

| WM266 | V600D | 3 - 100 | [13] |

| M411 (sensitive) | V600 | <100 | [14] |

| M299 (resistant) | V600 | >100 | [14] |

| A375 | V600E | 700 | [15] |

| RPMI 7951 | V600E | 900 | [15] |

IC50 (half maximal inhibitory concentration) values represent the drug concentration required to inhibit cell growth by 50%.

Table 2: Effect of this compound on Cell Cycle Distribution in Melanoma Cells

| Cell Line | Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |

| C32 (2D) | Control | 58.3% | Not Reported | Not Reported | [9] |

| C32 (2D) | 25 µM this compound (Day 1) | 69.0% | Not Reported | Not Reported | [9] |

| C32 (2D) | 25 µM this compound (Day 3) | 39.0% (increase in cell death) | Not Reported | Not Reported | [9] |

| WM1366 | This compound | ~10% increase | Not Reported | Not Reported | [10] |

| A375 | Control | Not specified | Not specified | 11.8% | [16] |

| A375 | This compound | G0/G1 arrest observed | Not specified | 0.69% | [16] |

| A375 | 25 nM this compound | G0/G1 arrest observed | Not specified | Not specified | [17] |

Table 3: Induction of Apoptosis by this compound in Melanoma Cells

| Cell Line(s) | Treatment Concentration | % Apoptotic Cells | Method | Reference |

| BRAF V600E Cells | Not Specified | Increased DNA fragmentation | Cell Cycle Analysis | [8] |

| 23 BRAF-mutant lines | >5 nM | 40% of cell lines showed increased apoptosis | Not Specified | [9] |

| A375 & MEL624 | 100 nM | Increased cleaved PARP | Western Blot | [18] |

| A375 & RPMI 7951 | 0.7 µM this compound + 5.0 µM Trametinib | Synergistic induction of DNA fragmentation | DNA Fragmentation ELISA | [15] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are standard protocols for key experiments used to evaluate the effects of this compound.

Figure 3: General Experimental Workflow for Assessing this compound's Effects.

1. Cell Viability Assay (MTT or WST-1)

This assay measures the metabolic activity of cells, which correlates with cell viability.

-

Materials: BRAF V600E-mutant melanoma cells, 96-well plates, complete culture medium, this compound stock solution, DMSO (vehicle control), MTT or WST-1 reagent, solubilization buffer (for MTT), plate reader.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.[8]

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium and add 100 µL of the this compound dilutions or vehicle control (e.g., 0.2% DMSO) to the wells.[8]

-

Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

Add 10 µL of WST-1 reagent or 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 1-4 hours. If using MTT, add 100 µL of solubilization buffer and incubate overnight.

-

Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT) using a microplate reader.[19]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.

-

2. Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the fluorescent dye Propidium Iodide (PI) to stain DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.[20]

-

Materials: Treated and control cells, Phosphate Buffered Saline (PBS), 70% cold ethanol, RNase A, Propidium Iodide (PI) staining solution, flow cytometer.

-

Protocol:

-

Culture and treat cells with this compound for 24-72 hours in 6-well plates.[8]

-

Harvest cells by trypsinization, collect both adherent and floating cells, and wash with cold PBS.

-

Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing gently.[21]

-

Incubate at 4°C for at least 2 hours or overnight.[21]

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a PI/RNase staining buffer.[21]

-

Incubate for 15-30 minutes at room temperature in the dark.[21]

-

Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., FlowJo) to model the G0/G1, S, and G2/M phases and quantify the percentage of cells in each, including the sub-G1 population indicative of apoptosis.[8][12]

-

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials: Treated and control cells, Annexin V-FITC/PI apoptosis detection kit, binding buffer, flow cytometer.

-

Protocol:

-

Harvest cells after this compound treatment, including any floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze immediately by flow cytometry.

-

Quantify the cell populations: viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), and late apoptotic/necrotic (Annexin V+, PI+).

-

4. Western Blot Analysis

This technique is used to detect and quantify specific proteins to confirm the inhibition of signaling pathways and the induction of apoptosis.

-

Materials: Treated and control cells, lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-caspase-3, anti-β-actin), HRP-conjugated secondary antibodies, chemiluminescence substrate.

-

Protocol:

-

Treat cells with this compound for the desired time (e.g., 1-24 hours for signaling proteins).[8]

-

Wash cells with cold PBS and lyse them on ice with lysis buffer.

-

Clear the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

Wash again and apply the chemiluminescence substrate.

-

Visualize the protein bands using an imaging system and quantify band intensities, normalizing to a loading control like β-actin.

-

Conclusion

This compound represents a significant advancement in the targeted therapy of BRAF V600-mutant melanoma.[2] Its efficacy is rooted in its ability to selectively inhibit the mutated BRAF kinase, leading to the profound suppression of the MAPK signaling pathway.[4][5] This inhibition manifests in two key anti-tumorigenic outcomes: a robust G1 cell cycle arrest that halts proliferation and the induction of caspase-dependent apoptosis that actively eliminates cancer cells.[2][8] The quantitative data and experimental protocols detailed in this guide provide a framework for researchers to further investigate these mechanisms, explore potential resistance pathways, and develop next-generation therapeutic strategies for melanoma.

References

- 1. Comparative Analysis of the Effect of the BRAF Inhibitor this compound in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells | In Vivo [iv.iiarjournals.org]

- 2. This compound and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway | Value-Based Cancer Care [valuebasedcancer.com]

- 4. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]

- 5. dermnetnz.org [dermnetnz.org]

- 6. This compound (Tafinlar) Targeted Therapy for Treatment of Melanoma [curemelanoma.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative Analysis of the Effect of the BRAF Inhibitor this compound in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Let-7a microRNA modulates caspase-3-dependent apoptosis in melanoma cells treated with this compound and trametinib combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Effect of this compound on melanoma cell lines harbouring the BRAFV600D/R mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Let-7a microRNA modulates caspase-3-dependent apoptosis in melanoma cells treated with this compound and trametinib combination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. miR- 26a Sensitizes Melanoma Cells To this compound Via Targeting HMGB1-Dependent Autophagy Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enhanced Apoptosis and Loss of Cell Viability in Melanoma Cells by Combined Inhibition of ERK and Mcl-1 Is Related to Loss of Mitochondrial Membrane Potential, Caspase Activation and Upregulation of Proapoptotic Bcl-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Flow cytometry with PI staining | Abcam [abcam.com]

- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

The Kinase Selectivity Profile of Dabrafenib: A Technical Guide Beyond RAF

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib is a potent and selective inhibitor of RAF kinases, particularly BRAF V600 mutants, and is a cornerstone in the treatment of metastatic melanoma and other BRAF-mutant cancers.[1] While its on-target efficacy is well-established, a comprehensive understanding of its broader kinase selectivity profile is crucial for elucidating mechanisms of both therapeutic action and adverse effects. This technical guide provides an in-depth analysis of this compound's interactions with the human kinome beyond its primary RAF targets, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways.

Quantitative Kinase Selectivity Data

The following tables summarize the quantitative data on this compound's inhibitory activity against a range of kinases. This data is compiled from various high-throughput screening assays, providing a comprehensive overview of its selectivity.

Table 1: High-Potency Off-Target Kinases of this compound (IC50 < 100 nM)

| Kinase | IC50 (nM) | Assay Type | Reference |

| NEK9 | 1-9 | In vitro kinase assay | [2][3] |

| CDK16 | - | In vitro kinase assay | [2][3] |

| CAMK1α | - | In vitro kinase assay | [2] |

| MAP3K11 | - | In vitro kinase assay | [2] |

| ALK5 (TGFBR1) | <100 | Binding Assay | [4][5] |

| SIK2 | <100 | - | [3] |

Note: Specific IC50 values for CDK16 and CAMK1α were not explicitly stated in the referenced literature but were identified as significant off-targets.

Table 2: KINOMEscan Binding Affinity Data for this compound

The KINOMEscan platform assesses the binding of a compound to a large panel of kinases, expressed as "percent of control," where a lower percentage indicates stronger binding. The following table presents a selection of kinases with significant binding to this compound at a concentration of 10 µM.

| Kinase | Percent of Control (%) @ 10 µM |

| BRAF | <1 |

| CRAF | <1 |

| ARAF | <10 |

| NEK9 | <1 |

| CDK16 | <10 |

| MAP3K11 | <10 |

| CAMK1A | <10 |

| ALK5 | <35 |

| SRC | >35 |

| LCK | >35 |

| FYN | >35 |

| YES1 | >35 |

| AKT1 | >35 |

| PKA | >35 |

| PKC | >35 |

Data compiled from publicly available KINOMEscan datasets.[6]

Experimental Protocols

A detailed understanding of the methodologies used to generate the selectivity data is essential for accurate interpretation. The following are protocols for the key assays cited in this guide.

Radiometric Kinase Assay (Dot Blot)

This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[7][8]

Materials:

-

Purified kinase

-

Kinase-specific peptide substrate

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Unlabeled ATP

-

Kinase reaction buffer (specific to the kinase of interest)

-

P81 phosphocellulose paper

-

Wash buffer (e.g., 0.5% phosphoric acid)

-

Scintillation counter or phosphorimager

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the purified kinase, its specific substrate, and the kinase reaction buffer.

-

Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP (the final ATP concentration should be at or near the Km for the specific kinase). For inhibitor studies, this compound at various concentrations is pre-incubated with the kinase before adding the ATP mixture.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration, ensuring the reaction stays within the linear range.

-

Stopping the Reaction: Spot a small volume of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper.

-

Washing: Wash the P81 paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the radioactivity on the P81 paper using a scintillation counter or a phosphorimager.

-

Data Analysis: Calculate the kinase activity based on the amount of incorporated radioactivity. For inhibition assays, IC50 values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

KINOMEscan Competition Binding Assay

This high-throughput assay measures the binding affinity of a compound to a large panel of kinases by assessing its ability to compete with an immobilized ligand for the kinase's active site.[6][9][10]

Principle: The assay utilizes three main components: a DNA-tagged kinase, an immobilized ligand that binds to the kinase's active site, and the test compound (this compound). The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding of the compound to the kinase.

Workflow:

-

Immobilization: A known kinase inhibitor (ligand) is biotinylated and immobilized on streptavidin-coated magnetic beads.

-

Competition: The DNA-tagged kinase, the immobilized ligand, and this compound (at various concentrations) are incubated together. This compound competes with the immobilized ligand for binding to the kinase.

-

Washing: The beads are washed to remove any unbound components.

-

Elution: The bound kinase is eluted from the beads.

-

Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.

-

Data Analysis: The results are expressed as "percent of control," where the control is the amount of kinase bound in the absence of the inhibitor. Lower percentages indicate stronger binding of the test compound. Dissociation constants (Kd) can also be calculated from dose-response curves.

Signaling Pathways and Visualizations

This compound's activity, both on- and off-target, has significant implications for cellular signaling. The following diagrams, generated using the DOT language, illustrate these complex interactions.

MAPK Signaling Pathway Inhibition

This compound's primary mechanism of action is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway in BRAF-mutant cells.[1]

Caption: this compound inhibits mutant BRAF, blocking the MAPK signaling cascade.

Paradoxical MAPK Pathway Activation

In BRAF wild-type cells with upstream RAS activation, this compound can paradoxically activate the MAPK pathway. This occurs through the transactivation of CRAF within a RAF dimer.[11][12][13]

Caption: this compound binding to one protomer of a RAF dimer can activate the other.

Off-Target Signaling Pathways

This compound's inhibition of kinases like NEK9 and CDK16, and its influence on pathways such as PI3K/AKT and JNK, highlight its complex polypharmacology.

Caption: this compound's off-target effects on various signaling pathways.

Conclusion

The kinase selectivity profile of this compound extends beyond the RAF family, with notable inhibitory activity against several other kinases. This polypharmacology likely contributes to both its therapeutic efficacy and its adverse event profile. The paradoxical activation of the MAPK pathway in BRAF wild-type cells is a key consideration in its clinical application. A thorough understanding of these off-target effects, facilitated by comprehensive profiling and detailed mechanistic studies, is paramount for the continued development of more selective and effective kinase inhibitors and for optimizing combination therapies. The data and methodologies presented in this guide serve as a valuable resource for researchers and clinicians working to advance the field of targeted cancer therapy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of this compound: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]

- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A High-Throughput Radiometric Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assay in Summary_ki [bindingdb.org]

- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 11. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Novel Downstream Targets of Dabrafenib Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dabrafenib, a potent and selective inhibitor of mutant BRAF kinases, has become a cornerstone in the treatment of BRAF V600-mutant cancers, particularly metastatic melanoma. While its primary mechanism of action through the inhibition of the MAPK/ERK pathway is well-established, the emergence of therapeutic resistance and a deeper understanding of its broader cellular effects necessitate a comprehensive investigation into its novel downstream targets. This technical guide provides an in-depth overview of the current knowledge on this compound's signaling network beyond the canonical MAPK pathway, summarizes key quantitative data, details experimental protocols for target identification and validation, and visualizes complex signaling and experimental workflows.

Introduction

This compound is an ATP-competitive inhibitor of the RAF family of serine/threonine kinases, with high selectivity for the BRAF V600E mutation that is prevalent in a significant portion of melanomas and other cancers.[1][2] Its therapeutic efficacy is primarily attributed to the suppression of the constitutively active MAPK signaling cascade (RAS-RAF-MEK-ERK), leading to cell cycle arrest and apoptosis in cancer cells.[3] However, the clinical utility of this compound is often limited by the development of acquired resistance, which frequently involves the reactivation of the MAPK pathway or the activation of alternative survival pathways.[4][5] Furthermore, studies have revealed that this compound possesses a broader kinase inhibition profile and can elicit off-target effects that may contribute to both its therapeutic action and adverse events.[2][6] A thorough understanding of the complete downstream signaling network of this compound is therefore crucial for optimizing its use, overcoming resistance, and identifying novel combination therapies.

This guide delves into the exploration of these novel downstream targets, leveraging data from advanced methodologies such as proteomics, phosphoproteomics, and kinome profiling.

The Established this compound Signaling Pathway

The canonical signaling pathway of this compound involves its direct binding to the ATP-binding pocket of mutant BRAF, thereby preventing the phosphorylation and activation of its downstream targets, MEK1 and MEK2.[7] This leads to a subsequent reduction in the phosphorylation and activity of ERK1 and ERK2, which in turn modulates the activity of numerous transcription factors and other cellular proteins involved in proliferation, survival, and differentiation.[3]

References

- 1. Phosphoproteomic Analysis of Cell-Based Resistance to BRAF Inhibitor Therapy in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteomics and Phosphoproteomics Profiling of Drug-Addicted BRAFi-Resistant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Interrogation of the Human Kinome Perturbed by Two BRAF Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Uptake and Intracellular Concentration of Dabrafenib

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the cellular pharmacokinetics of dabrafenib, a potent and selective inhibitor of mutant BRAF kinase. Understanding the mechanisms that govern its entry into, and concentration within, cancer cells is fundamental to optimizing its therapeutic efficacy and overcoming resistance. This document details the transport mechanisms, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling pathways involved.

Mechanisms of Cellular Uptake and Efflux

The ability of this compound to reach its intracellular target, the BRAF kinase, is governed by a complex interplay of passive diffusion and active transport mechanisms. While this compound can cross the cell membrane, its intracellular accumulation is significantly limited by active efflux pumps.

-

Passive Diffusion: As a small molecule, this compound is capable of passive diffusion across the lipid bilayer of the cell membrane, driven by its concentration gradient.

-

Active Efflux: The primary mechanism limiting this compound's intracellular and tissue concentration is its recognition as a substrate by ATP-binding cassette (ABC) transporters. Specifically, this compound is actively effluxed from cells by P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2) .[1][2][3] This active removal of the drug from the cell interior is a critical factor in its limited distribution to sanctuary sites like the brain.[1][4]

-

Hepatic Transport: In vitro studies in human hepatocytes indicate that the uptake of the parent this compound compound is not significantly mediated by major hepatic uptake transporters.[3][5] However, its metabolites, particularly carboxy-dabrafenib, are substrates for several Organic Anion Transporting Polypeptides (OATPs).[3]

Caption: Cellular transport mechanisms governing this compound concentration.

Quantitative Analysis of Intracellular Concentration and Activity

The efficacy of this compound is directly related to its ability to achieve and maintain an intracellular concentration sufficient to inhibit the target kinase. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

This table details the concentration of this compound required to inhibit kinase activity and cell growth in various experimental settings.

| Parameter | Target/Cell Line | Value | Citation(s) |

| IC₅₀ | BRAF V600E (Cell-free kinase assay) | 0.7 nM | [6] |

| IC₅₀ | BRAF V600E (Cell proliferation assay) | 200 nM | [7] |

| gIC₅₀ | BRAF V600E Mutant Cell Lines | < 200 nM | [8] |

| gIC₅₀ | BRAF V600D/K Mutant Cell Lines | < 30 nM | [8] |

| IC₅₀ | HEMa (BRAF V600E Melanoma Cells) | 16.38 - 21.05 µM | [9] |

| IC₅₀ | C32 (BRAF Wild-Type Melanoma Cells) | 24.26 µM (2D) / 47.25 µM (3D) | [9] |

Table 2: Key Pharmacokinetic Parameters of this compound

This table outlines the clinical pharmacokinetic properties of this compound following oral administration.

| Parameter | Value | Citation(s) |

| Absolute Oral Bioavailability | 95% | [10][11][12] |

| Time to Peak Plasma Conc. (Tₘₐₓ) | 2 hours | [7][12] |

| Mean Terminal Half-life (t₁/₂) | 5.2 hours | [7] |

| Time to Reach Steady State | ~14 days (due to auto-induction) | [10][11] |

| Plasma Protein Binding | 99.7% | [4] |

| Steady-State Pre-Dose Conc. (150 mg BID) | 46.6 ng/mL | [13] |

Table 3: Impact of Efflux Transporters on Brain Penetration

This table demonstrates the critical role of P-gp and BCRP in limiting this compound's access to the central nervous system (CNS). Data are from murine models.

| Model | Brain-to-Plasma Ratio (Kp) | Fold Increase vs. WT | Citation(s) |

| Wild-Type Mice | 0.023 | - | [1][2] |

| Mdr1a/b⁻/⁻Bcrp1⁻/⁻ Mice (No P-gp/BCRP) | 0.42 | 18-fold | [1][2] |

Core Signaling Pathway: MAPK Inhibition

This compound exerts its therapeutic effect by targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway.[7][14] In cancers with a BRAF V600 mutation, this pathway is constitutively active, leading to uncontrolled cell proliferation and survival.[15] this compound acts as a reversible, ATP-competitive inhibitor of the mutated BRAF kinase.[7][16] This inhibition prevents the downstream phosphorylation and activation of MEK and subsequently ERK, leading to G1 phase cell cycle arrest and apoptosis.[7][8][17]

References

- 1. Mechanisms Limiting Distribution of the Threonine-Protein Kinase B-RaFV600E Inhibitor this compound to the Brain: Implications for the Treatment of Melanoma Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Prediction of the Transporter-Mediated Drug-Drug Interaction Potential of this compound and Its Major Circulating Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative Analysis of the Effect of the BRAF Inhibitor this compound in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Population pharmacokinetics of this compound, a BRAF inhibitor: effect of dose, time, covariates, and relationship with its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pharmacylibrary.com [pharmacylibrary.com]

- 15. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. researchgate.net [researchgate.net]

The Dual Role of Dabrafenib in Tumor Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dabrafenib, a potent and selective inhibitor of mutant BRAF kinases, plays a complex and multifaceted role in the regulation of tumor angiogenesis. While its primary mechanism of action in BRAF-mutant tumor cells is the inhibition of the mitogen-activated protein kinase (MAPK) pathway, leading to decreased tumor cell proliferation and survival, its effects on the tumor vasculature are more nuanced. This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates tumor angiogenesis, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways and workflows. A central focus is the phenomenon of paradoxical MAPK pathway activation in BRAF wild-type endothelial cells, a key driver of this compound's impact on the tumor microenvironment.

Introduction: this compound and the MAPK Pathway

This compound is an ATP-competitive inhibitor of the RAF family of serine/threonine kinases, with high selectivity for the BRAF V600E, V600K, and V600D mutations that are prevalent in various cancers, most notably melanoma.[1][2] In these tumor cells, this compound effectively blocks the constitutively active MAPK signaling cascade (RAS-RAF-MEK-ERK), resulting in cell cycle arrest and apoptosis.[1][3] The MAPK pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, survival, and angiogenesis.[4]

The Dichotomous Role of this compound in Angiogenesis

This compound's influence on tumor angiogenesis is not straightforward and can be broadly categorized into two opposing effects:

-

Inhibition of Angiogenesis (in BRAF-mutant tumors): By inhibiting the MAPK pathway in BRAF-mutant tumor cells, this compound can indirectly suppress angiogenesis by reducing the production of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).

-

Potential Promotion of Angiogenesis (via Paradoxical MAPK Activation): In BRAF wild-type cells, including endothelial cells that form the lining of blood vessels, this compound can paradoxically activate the MAPK pathway.[4][5][6] This occurs through the transactivation of CRAF by this compound-bound BRAF, leading to downstream ERK signaling.[4][6] This paradoxical activation in endothelial cells can potentially stimulate the production of pro-angiogenic factors, thereby promoting angiogenesis.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of this compound on markers of cell proliferation, MAPK pathway activity, and tumor growth.

| Parameter | Cell Line/Model | Treatment | Concentration/Dose | Effect | Reference |

| gIC50 (Growth Inhibition) | BRAFV600E cell lines | This compound | Various | Sensitive (gIC50 < 200 nM for 80% of lines) | [4] |

| BRAFV600D (WM-115) | This compound | Various | Sensitive (gIC50 < 30 nM) | [4] | |

| BRAFV600K (YUMAC) | This compound | Various | Sensitive (gIC50 < 30 nM) | [4] | |

| RAS/RAF wild-type cell lines | This compound | Various | Insensitive (gIC50 > 10 µM for 88% of lines) | [4] | |

| pERK Inhibition (IC50) | BRAFV600E (A375P) cells | This compound | 8 nM | >90% inhibition | [4] |

| Cell Cycle Arrest | BRAFV600E (A375P, SK-MEL-28) | This compound | Up to 10 µM | G1 arrest | [4] |

| Caspase-3/7 Activation | BRAFV600E cells | This compound | Not specified | Induced | [4] |

Table 1: In Vitro Effects of this compound on Cell Proliferation and MAPK Signaling

| Parameter | Tumor Model | Treatment | Dose | Effect | Reference |